1-chloro-2-iodo-3,5-dimethylbenzene
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Overview
Description
1-chloro-2-iodo-3,5-dimethylbenzene is an aromatic compound with the molecular formula C8H8ClI. It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and two methyl groups. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-chloro-2-iodo-3,5-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the halogenation of 1,3-dimethylbenzene (m-xylene) using chlorine and iodine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalysts can enhance the production rate and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-chloro-2-iodo-3,5-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The halogen atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution: Methoxy derivatives.
Oxidation: Carboxylic acids.
Reduction: Hydrocarbons.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-chloro-2-iodo-3,5-dimethylbenzene in chemical reactions typically involves electrophilic aromatic substitution. The presence of electron-donating methyl groups and electron-withdrawing halogen atoms influences the reactivity and orientation of the substitution reactions. The compound can form reactive intermediates, such as arenium ions, which undergo further transformations to yield the final products .
Comparison with Similar Compounds
1-chloro-2-iodobenzene: Similar structure but lacks the methyl groups, leading to different reactivity and applications.
1-bromo-2-iodo-3,5-dimethylbenzene:
1-chloro-2-bromo-3,5-dimethylbenzene: Similar structure with bromine instead of iodine, leading to different chemical properties.
Uniqueness: 1-chloro-2-iodo-3,5-dimethylbenzene is unique due to the combination of chlorine and iodine substituents along with two methyl groups on the benzene ring. This specific substitution pattern provides distinct reactivity and makes it valuable for various synthetic and research applications .
Properties
CAS No. |
939990-11-1 |
---|---|
Molecular Formula |
C8H8ClI |
Molecular Weight |
266.5 |
Purity |
95 |
Origin of Product |
United States |
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